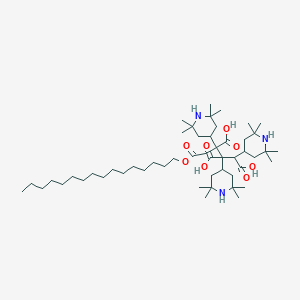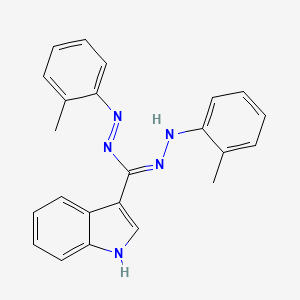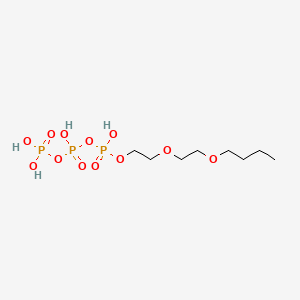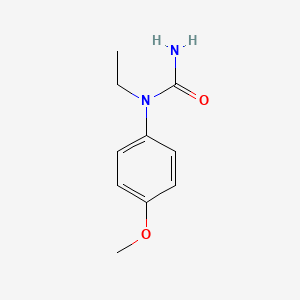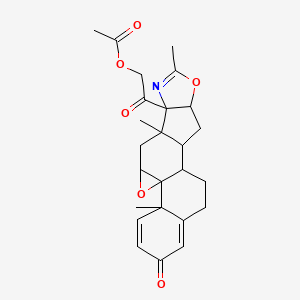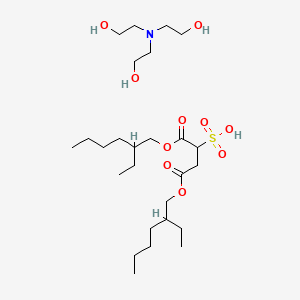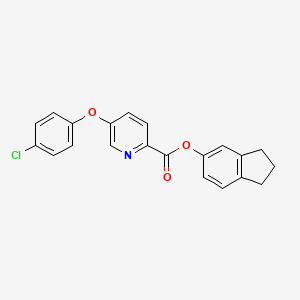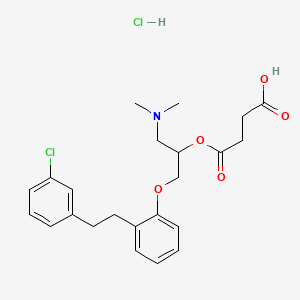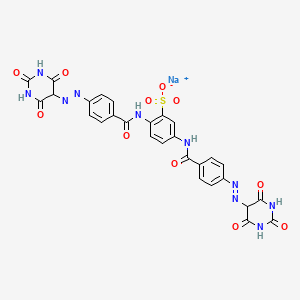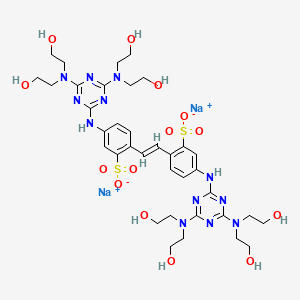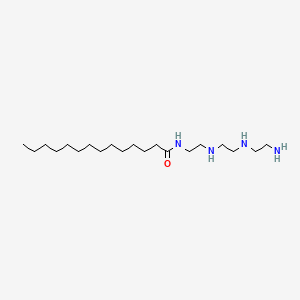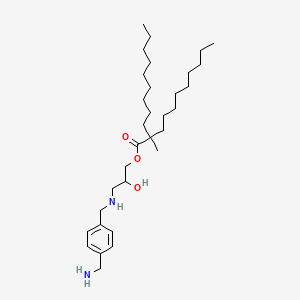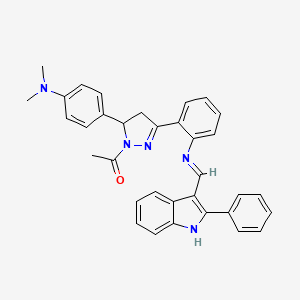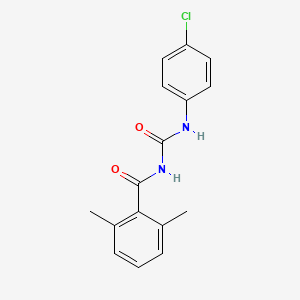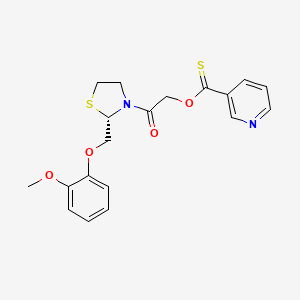
3-Pyridinecarbothioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarbothioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ester is a complex organic compound that features a pyridine ring, a thiazolidine ring, and a methoxyphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbothioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ester typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazolidine ring: This can be achieved by reacting a suitable amine with a thioester under acidic or basic conditions.
Attachment of the methoxyphenoxy group: This step may involve nucleophilic substitution reactions where the methoxyphenoxy group is introduced.
Formation of the pyridinecarbothioic acid ester: This final step could involve esterification reactions where the pyridinecarbothioic acid is reacted with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarbothioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ester can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a biochemical probe or in the development of bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarbothioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ester would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinecarboxylic acid esters: Compounds with similar pyridine-based structures.
Thiazolidine derivatives: Compounds featuring the thiazolidine ring.
Methoxyphenoxy compounds: Compounds containing the methoxyphenoxy group.
Uniqueness
3-Pyridinecarbothioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ester is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in other similar compounds.
Propriétés
Numéro CAS |
103181-78-8 |
|---|---|
Formule moléculaire |
C19H20N2O4S2 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
O-[2-[(2S)-2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-oxoethyl] pyridine-3-carbothioate |
InChI |
InChI=1S/C19H20N2O4S2/c1-23-15-6-2-3-7-16(15)24-13-18-21(9-10-27-18)17(22)12-25-19(26)14-5-4-8-20-11-14/h2-8,11,18H,9-10,12-13H2,1H3/t18-/m0/s1 |
Clé InChI |
VZWGUYUBUKJXEI-SFHVURJKSA-N |
SMILES isomérique |
COC1=CC=CC=C1OC[C@H]2N(CCS2)C(=O)COC(=S)C3=CN=CC=C3 |
SMILES canonique |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)COC(=S)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


